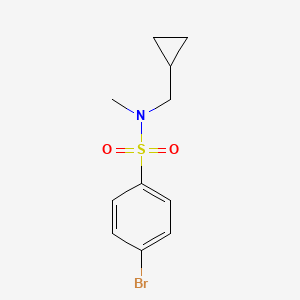

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide

Description

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name |

4-bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-13(8-9-2-3-9)16(14,15)11-6-4-10(12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZMPQYQNXCGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide typically involves the following steps:

Sulfonamide Formation: The brominated benzene is then reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide linkage.

Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with cyclopropylmethyl chloride and methyl iodide in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonamide group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dehalogenated or modified sulfonamide products.

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: As a potential lead compound for developing new antibiotics or anticancer agents.

Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

Chemical Biology: Used as a probe to study sulfonamide-binding proteins.

Industrial Applications: Potential use in the synthesis of advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and cyclopropylmethyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzamide: Similar structure but lacks the sulfonamide group.

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide is unique due to its combination of a bromine atom, a cyclopropylmethyl group, and a sulfonamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropylmethyl group, and a sulfonamide functional group, which contribute to its unique pharmacological profile. The sulfonamide moiety is known for its antibacterial properties and ability to inhibit specific enzymes.

The biological activity of 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to antibacterial effects.

- Receptor Modulation : The compound may also act as a ligand for certain receptors, potentially influencing signaling pathways related to inflammation and cancer .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways. |

| Antitumor | Exhibits potential anti-tumor activity through modulation of cell signaling. |

| Enzyme Interaction | Binds to specific enzymes, altering their activity and function. |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide effectively inhibited the growth of various bacterial strains by disrupting folate biosynthesis.

- Antitumor Potential : Research indicated that the compound could modulate pathways involved in tumor growth, showing promise as an anti-cancer agent. In vitro studies revealed that it inhibited proliferation in cancer cell lines through apoptosis induction .

- Pharmacological Profiles : A review highlighted the compound's ability to interact with multiple biological targets, suggesting a multifaceted approach to therapy. Its structural similarities with other biologically active compounds allow for further optimization in drug design .

Comparative Analysis with Similar Compounds

Comparative studies with other benzene sulfonamides reveal distinct differences in biological activity based on structural variations. For instance:

| Compound | Activity | Notes |

|---|---|---|

| 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | Antibacterial | Similar mechanism but different efficacy profiles |

| 5-Chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide | Antimicrobial and anti-inflammatory | Different target interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.